![molecular formula C16H16N6S B14314412 N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N'-benzylcarbamimidothioic acid CAS No. 113367-93-4](/img/structure/B14314412.png)
N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N'-benzylcarbamimidothioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N’-benzylcarbamimidothioic acid is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
The synthesis of N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N’-benzylcarbamimidothioic acid typically involves a multi-step process. One common synthetic route starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to produce 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the final product .
Analyse Chemischer Reaktionen
N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N’-benzylcarbamimidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole core allows for nucleophilic aromatic substitution reactions, where nucleophiles replace hydrogen atoms on the aromatic ring.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or DMSO, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N’-benzylcarbamimidothioic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: It exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a potential candidate for drug development.
Medicine: The compound’s ability to inhibit certain enzymes and proteins makes it useful in medicinal chemistry for developing therapeutic agents.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N’-benzylcarbamimidothioic acid involves its interaction with molecular targets such as enzymes and proteins. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N’-benzylcarbamimidothioic acid can be compared with other benzimidazole derivatives, such as:
Mebendazole: An anthelmintic drug used to treat parasitic worm infections.
Fenbendazole: Another anthelmintic used in veterinary medicine.
Albendazole: Used to treat a variety of parasitic worm infestations.
Thiabendazole: An antifungal and anthelmintic agent.
The uniqueness of N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N’-benzylcarbamimidothioic acid lies in its specific structure, which allows for unique interactions with molecular targets and diverse chemical reactivity .
Eigenschaften
CAS-Nummer |
113367-93-4 |
|---|---|
Molekularformel |
C16H16N6S |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
1-[[2-(1H-benzimidazol-2-yl)hydrazinyl]methylidene]-3-benzylthiourea |
InChI |
InChI=1S/C16H16N6S/c23-16(17-10-12-6-2-1-3-7-12)18-11-19-22-15-20-13-8-4-5-9-14(13)21-15/h1-9,11H,10H2,(H2,20,21,22)(H2,17,18,19,23) |
InChI-Schlüssel |
KHRBEOLRUMZVHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=S)N=CNNC2=NC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


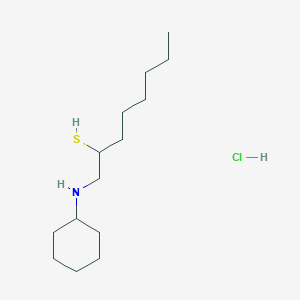
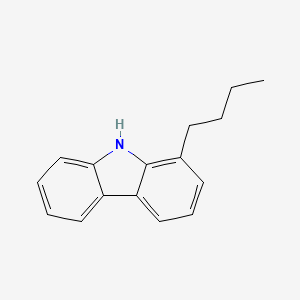
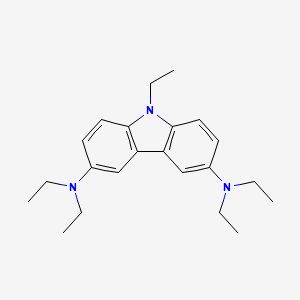


![3-[(Furan-2-yl)oxy]propane-1,2-diol](/img/structure/B14314351.png)
![1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol](/img/structure/B14314352.png)
![7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride](/img/structure/B14314354.png)
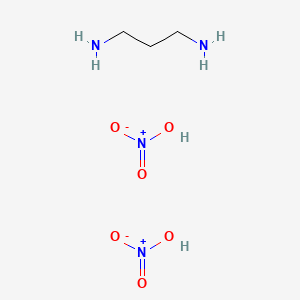
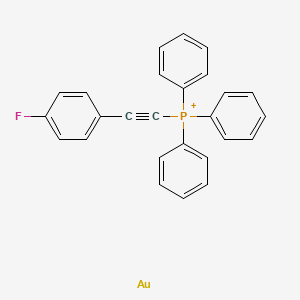
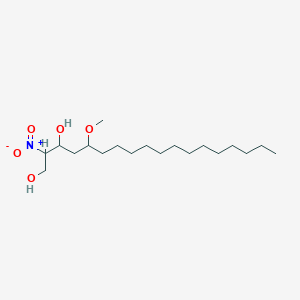
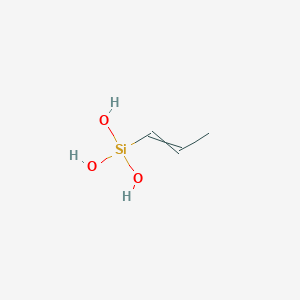
![N-Methyl-N-{2-[(propan-2-yl)oxy]ethyl}pentan-1-amine](/img/structure/B14314422.png)
![4-[(3-{[4-(2-Hydroxyethoxy)benzoyl]oxy}propoxy)carbonyl]benzoate](/img/structure/B14314427.png)
